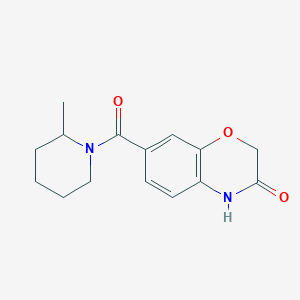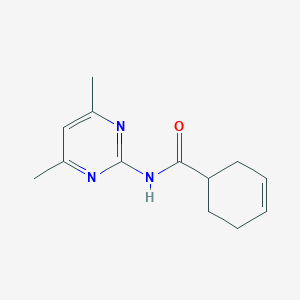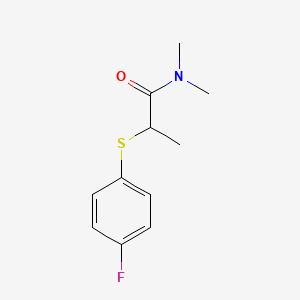
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide, also known as Fub-144, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use as a research tool. This compound is a member of the indole-based synthetic cannabinoid family and has been shown to have high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
作用机制
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide acts as an agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors found throughout the body. Upon binding to these receptors, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can activate downstream signaling pathways that modulate various physiological processes such as pain perception, appetite, and immune function.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can inhibit the uptake of the neurotransmitter dopamine, which may contribute to its psychoactive effects. Additionally, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have immunomodulatory effects, including the inhibition of pro-inflammatory cytokine production.
实验室实验的优点和局限性
One advantage of using 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system and downstream signaling pathways. However, one limitation of using 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide is its potential for off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide research. One area of interest is the development of more selective and potent synthetic cannabinoids for use as research tools. Additionally, further investigation into the effects of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide on various cell types and tissues is needed to fully understand its potential applications. Finally, the development of new analytical techniques for the detection and quantification of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide and other synthetic cannabinoids is needed to improve the accuracy and reliability of research findings.
Conclusion:
In conclusion, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide is a synthetic cannabinoid with potential applications in the study of the endocannabinoid system and its role in various physiological processes. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable research tool, although its potential for off-target effects should be considered. Further research is needed to fully understand the biochemical and physiological effects of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide and its potential applications in the field of cannabinoid research.
合成方法
The synthesis of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide involves the reaction of 4-fluorobenzyl chloride with N,N-dimethylpropanamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thioacetic acid to yield the final product. The purity of the compound can be improved through recrystallization or chromatography techniques.
科学研究应用
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has potential applications in the study of the endocannabinoid system and its role in various physiological processes. It can be used to investigate the binding affinity and selectivity of CB1 and CB2 receptors, as well as their downstream signaling pathways. Additionally, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can be used to study the effects of synthetic cannabinoids on various cell types and tissues, including neuronal and immune cells.
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGBXOADRTCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

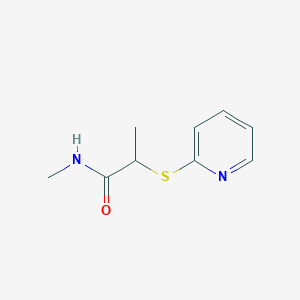

![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)

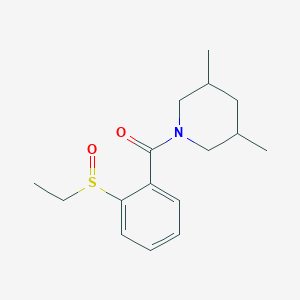



![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)
